(S)-3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid
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Overview
Description
(S)-3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a carboxylic acid group and a ketone group. The presence of the chiral center makes it an interesting subject for stereochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3,3-dimethylbutanoic acid and proline.
Cyclization: The key step involves the cyclization of the starting materials to form the pyrrolidine ring. This can be achieved through a series of reactions including esterification, reduction, and cyclization.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer. This can be done using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the synthetic route to produce the compound in large quantities.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.
Purification: Employing advanced purification techniques such as crystallization and distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(S)-3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Reagents such as thionyl chloride (SOCl2) and dicyclohexylcarbodiimide (DCC) are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of esters, amides, and other functionalized derivatives.
Scientific Research Applications
(S)-3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways: It can influence biochemical pathways related to metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Proline: A structurally related compound with a similar pyrrolidine ring.
Pyrrolidine-2-carboxylic acid: Another related compound with a different substitution pattern.
Uniqueness
(S)-3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern and chiral center, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(S)-3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid, a compound characterized by its unique pyrrolidine structure, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the mechanisms of action, comparative studies with similar compounds, and specific case studies highlighting its biological efficacy.
The compound possesses a pyrrolidine ring with a carboxylic acid and a ketone group, enabling it to interact with various molecular targets such as enzymes and receptors. These functional groups allow the formation of hydrogen bonds with active sites on proteins, which modulates their activity and influences biochemical pathways critical for cellular processes.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against several multidrug-resistant pathogens. For instance, derivatives of this compound were tested against Gram-positive bacteria including Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that certain derivatives showed significant antimicrobial activity, suggesting that modifications to the core structure can enhance efficacy against resistant strains .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound Derivative | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 16 µg/mL |
Compound B | Klebsiella pneumoniae | 32 µg/mL |
Compound C | Pseudomonas aeruginosa | >64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, studies using the A549 human lung adenocarcinoma model revealed that this compound exhibited selective cytotoxicity. The viability assays indicated that certain derivatives significantly reduced cell viability compared to standard chemotherapeutic agents like cisplatin .
Case Study: Cytotoxic Effects on A549 Cells
In a controlled study, A549 cells were treated with varying concentrations of this compound derivatives. The following findings were reported:
- Compound D : Reduced cell viability to 66% at 100 µM concentration.
- Compound E : Showed no significant cytotoxicity at similar concentrations.
These results underscore the importance of structural modifications in enhancing anticancer activity while minimizing toxicity to non-cancerous cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is helpful to compare it with related compounds:
Compound Name | Structure Type | Notable Activity |
---|---|---|
Proline | Amino Acid | Basic metabolic functions |
4,4-Dimethylpyrrolidin-2-one | Pyrrolidine Derivative | Weak antimicrobial properties |
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Pyrrolidine Derivative | Strong antimicrobial and anticancer activities |
The distinct combination of functional groups in this compound contributes to its unique biological profile compared to these compounds.
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(2S)-3,3-dimethyl-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-7(2)3-4(9)8-5(7)6(10)11/h5H,3H2,1-2H3,(H,8,9)(H,10,11)/t5-/m1/s1 |
InChI Key |
TVZZAWCQMQIZOO-RXMQYKEDSA-N |
Isomeric SMILES |
CC1(CC(=O)N[C@@H]1C(=O)O)C |
Canonical SMILES |
CC1(CC(=O)NC1C(=O)O)C |
Origin of Product |
United States |
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